An In-depth Technical Guide to Ethyl Bromoacetate: Properties, Synthesis, and Applications
An In-depth Technical Guide to Ethyl Bromoacetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl bromoacetate is a vital reagent in organic synthesis, serving as a versatile building block for a wide array of molecular architectures. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key intermediate in the synthesis of various heterocyclic compounds and as an alkylating agent. This technical guide provides a comprehensive overview of ethyl bromoacetate, including its physicochemical properties, synthesis protocols, key reactions, and safety considerations.
Core Properties and CAS Number
Ethyl bromoacetate, with the chemical formula BrCH₂CO₂CH₂CH₃, is the ethyl ester of bromoacetic acid.[1] It is a colorless to light-yellow liquid characterized by a pungent, fruity odor.[1][2][3]
CAS Number: 105-36-2[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2-bromoacetate |
| Molecular Formula | C₄H₇BrO₂ |
| Molecular Weight | 167.00 g/mol [1] |
| Canonical SMILES | BrCC(=O)OCC[1] |
| InChI Key | PQJJJMRNHATNKG-UHFFFAOYSA-N[1] |
| EC Number | 203-290-9[1] |
| UN Number | 1603[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Melting Point | -38 °C[1][4] |
| Boiling Point | 158-159 °C[1][3][5] |
| Density | 1.506 g/mL at 25 °C[3][4] |
| Flash Point | 47-48 °C[1][5][6] |
| Vapor Pressure | 2.6 mmHg at 25 °C[3][4] |
| Vapor Density | 5.8 (air = 1)[3][6] |
| Refractive Index | 1.451 at 20 °C[3][4] |
| Water Solubility | Insoluble[1][2][6] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, and benzene[2][3] |
Synthesis of Ethyl Bromoacetate
Ethyl bromoacetate is typically synthesized in a two-step process starting from acetic acid.[1][5] The first step involves the bromination of acetic acid to form bromoacetic acid, which is then esterified with ethanol.[5]
This protocol is based on the sulfuric acid-catalyzed esterification of bromoacetic acid.[3]
Materials:
-
Bromoacetic acid (10 mmol, 1.39 g)
-
Ethanol (98%, 10 mL)
-
Concentrated Sulfuric Acid (98%, 2 mL)
-
Distilled water
-
Diethyl ether
Procedure:
-
Combine bromoacetic acid, ethanol, and sulfuric acid in a 50 mL round-bottomed flask equipped with a reflux condenser.
-
Stir the mixture and heat under reflux for 24 hours.
-
After cooling to room temperature, wash the mixture with distilled water (3 x 15 mL).
-
The resulting oily layer is ethyl bromoacetate. For higher purity, the product can be purified by distillation under reduced pressure.
Key Applications and Experimental Protocols
Ethyl bromoacetate is a cornerstone in synthetic organic chemistry, primarily utilized as an alkylating agent. Its applications span from classic named reactions to the synthesis of complex pharmaceutical intermediates.
A major application of ethyl bromoacetate is in the Reformatsky reaction, where it reacts with a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester.[1][2] The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[2]
This protocol details the reaction of ethyl bromoacetate with a ketone to yield a β-hydroxy ester.[2]
Materials:
-
Activated zinc dust (5.0 eq)
-
Iodine (0.1 eq)
-
Toluene
-
Ethyl bromoacetate (2.0 eq)
-
Ketone (1.0 eq)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Activate zinc dust by stirring a suspension with iodine in toluene under reflux for 5 minutes. Cool to room temperature.
-
Add ethyl bromoacetate to the activated zinc suspension.
-
Add a solution of the ketone in toluene to the mixture.
-
Stir the resulting mixture at 90 °C for 30 minutes.
-
Cool the reaction to 0 °C and quench with water.
-
Filter the suspension and extract the filtrate with MTBE.
-
Combine the organic phases and wash with water and brine.
-
Dry the organic phase over sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Ethyl bromoacetate is a key reagent in the synthesis of thiazolidin-4-ones, a class of heterocyclic compounds with a wide range of biological activities.[7] The synthesis typically involves the cyclization of a thiosemicarbazone derivative with ethyl bromoacetate.[8]
This protocol describes the synthesis of a thiazolidin-4-one derivative from a thiosemicarbazone.[8]
Materials:
-
Thiosemicarbazone derivative (1.5 mmol, 1 eq)
-
Ethyl bromoacetate (1.5 mmol, 0.24 mL)
-
Anhydrous sodium acetate (4.5 mmol, 3 eq)
-
Ethanol (30 mL)
-
Ice-cold water
Procedure:
-
Prepare a mixture of the thiosemicarbazone, ethyl bromoacetate, and anhydrous sodium acetate in ethanol.
-
Stir the mixture at 80 °C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from an ethanol-DMF mixture (3:1) to obtain the pure thiazolidin-4-one.
Ethyl bromoacetate is also employed in:
-
Synthesis of Coumarin-Stabilized Polymeric Nanoparticles: It is used in the preparation of photoresponsive nanoparticles that can act as detectable drug carriers.[2][9][10]
-
Synthesis of Steroidal Antiestrogens: It serves as a reactant in the preparation of these compounds through cyclic condensation.[2]
-
Wittig Reagent Preparation: It is a starting material for the synthesis of various Wittig reagents used in olefination reactions.[2]
Safety and Handling
Ethyl bromoacetate is a highly toxic and lachrymatory substance.[1][2] It is fatal if swallowed, inhaled, or in contact with skin.[11][12] It is also a strong irritant to the eyes, skin, and respiratory tract.[6][8]
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed[11] |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin[11] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled[11] |
| Flammable Liquid | 3 | H226: Flammable liquid and vapor[11] |
Handling and Storage Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[8][13]
-
Wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and clothing.[8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[8][13]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents and acids.[3][8]
-
Ground and bond containers when transferring material to prevent static discharge.[8][13]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[8]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
This guide provides essential technical information for the safe and effective use of ethyl bromoacetate in a research and development setting. Due to its hazardous nature, all experimental work should be conducted with strict adherence to safety protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Ethyl bromoacetate synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. Photoresponsive coumarin-stabilized polymeric nanoparticles as a detectable drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoresponsive coumarin-stabilized polymeric nanoparticles as a detectable drug carrier. | Sigma-Aldrich [sigmaaldrich.com]
- 11. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conve ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01154A [pubs.rsc.org]
- 12. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
